Xanthen-9-one, 4-(dimethylamino)methyl-
Description
Xanthen-9-one derivatives are heterocyclic compounds characterized by a fused tricyclic structure (two benzene rings linked via a pyran moiety). The compound Xanthen-9-one, 4-(dimethylamino)methyl- features a dimethylamino-methyl substituent at the 4-position of the xanthenone core. This polar substituent enhances solubility in polar solvents and may influence electronic properties, making it relevant for pharmaceutical or materials science applications.
Properties
CAS No. |
26538-97-6 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]xanthen-9-one |
InChI |
InChI=1S/C16H15NO2/c1-17(2)10-11-6-5-8-13-15(18)12-7-3-4-9-14(12)19-16(11)13/h3-9H,10H2,1-2H3 |
InChI Key |
OBVFCLYRXRAJAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Routes
The classical preparation of xanthones, including derivatives like Xanthen-9-one, 4-(dimethylamino)methyl-, typically involves the construction of the xanthone core followed by functionalization at the 4-position.
Friedel-Crafts Acylation and Cyclization:
The synthesis often begins with Friedel-Crafts acylation of substituted benzoyl chlorides with polyphenols or methoxy-substituted benzenes to form benzophenone intermediates. These intermediates undergo intramolecular cyclization, frequently via nucleophilic aromatic substitution or electrophilic cycloacylation, to yield the xanthone skeleton.Introduction of the Dimethylaminomethyl Group:
The 4-(dimethylamino)methyl substituent is commonly introduced via nucleophilic substitution or Friedel-Crafts alkylation. A typical approach involves reacting 4-chloromethyl-xanthen-9-one with dimethylamine under anhydrous conditions in solvents like tetrahydrofuran (THF), often under inert atmosphere to prevent side reactions. This step requires careful control of reaction conditions to maximize regioselectivity and yield.
Modern and Advanced Preparation Techniques
Recent advancements have improved the efficiency, selectivity, and scalability of synthesizing Xanthen-9-one, 4-(dimethylamino)methyl-:
Microwave-Assisted Synthesis:
Microwave irradiation has been employed to accelerate cyclization and substitution steps, significantly reducing reaction times and improving yields compared to conventional heating. For example, microwave-assisted intramolecular nucleophilic aromatic substitution has shortened reaction times from 48 hours to 6 hours and increased yields from 38% to 63% in related xanthone syntheses.Stepwise Redox Cycling:
A sophisticated method involves chemical redox cycling between pyronine and xanthene intermediates. This approach uses base-catalyzed addition of water to pyronine derivatives, generating dibenzylic alcohol intermediates that transfer hydrides to form xanthone products efficiently. Iodine or N-methyl-2-pyrrolidone can act as catalysts to optimize regioselectivity and conversion rates, achieving approximately 50% conversion per cycle.Catalytic Metal-Mediated Processes:
Industrial scale syntheses utilize catalytic processes involving metals such as ytterbium, palladium, ruthenium, and copper to facilitate cyclization and functionalization reactions. These catalysts enhance reaction rates and selectivity, enabling large-scale production of xanthone derivatives.
Reaction Conditions and Optimization
Analytical and Purification Techniques
Ensuring the high purity and correct substitution pattern in Xanthen-9-one, 4-(dimethylamino)methyl- is critical:
Nuclear Magnetic Resonance (NMR):
1H and 13C NMR are standard for confirming structure and purity. Advanced techniques like NOESY probe steric interactions of the dimethylamino group, while 15N NMR and DFT calculations help validate electronic environments.High-Performance Liquid Chromatography (HPLC):
Used to monitor reaction progress and purity, ensuring >95% purity after column chromatography purification.X-ray Crystallography:
Definitive for confirming the position and orientation of the dimethylaminomethyl substituent, revealing dihedral angles and conformational details.
Summary of Preparation Methods
| Methodology | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Classical Friedel-Crafts + Substitution | Well-established, straightforward | Longer reaction times, moderate yields | 30-60% |
| Microwave-Assisted Synthesis | Faster, higher yield | Requires specialized equipment | 60-70% |
| Redox Cycling Method | Efficient, avoids harsh oxidants | Multi-step, requires catalyst optimization | ~50% per cycle |
| Catalytic Industrial Methods | Scalable, selective | Requires metal catalysts, cost | >70% |
Research Findings and Recommendations
The introduction of the dimethylaminomethyl group at the 4-position is optimally achieved via nucleophilic substitution on 4-chloromethyl-xanthen-9-one under inert conditions, with purification by chromatography to achieve high purity.
Microwave-assisted cyclization and substitution steps significantly improve reaction efficiency and yields, making this approach preferable for laboratory-scale synthesis.
Stepwise redox cycling offers an innovative route that balances efficiency and mild conditions, suitable for synthesizing sensitive derivatives.
Industrial production benefits from metal-catalyzed processes that offer scalability and cost-effectiveness, though catalyst recovery and metal contamination require management.
This detailed analysis consolidates the current knowledge on the preparation of Xanthen-9-one, 4-(dimethylamino)methyl-, providing a robust foundation for researchers and industrial chemists aiming to synthesize this compound with optimized yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Xanthen-9-one, 4-(dimethylamino)methyl- is used as a building block in organic synthesis, particularly in the development of new xanthone derivatives with enhanced biological activities .
Biology: In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent . It has shown promise in modulating oxidative stress pathways in inflamed human macrophages .
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It has been investigated for its potential anti-cancer and anti-Alzheimer activities .
Industry: In the industrial sector, xanthen-9-one derivatives are used in the production of dyes and pigments due to their vibrant colors and stability .
Mechanism of Action
The mechanism of action of xanthen-9-one, 4-(dimethylamino)methyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate pathways related to oxidative stress and inflammation by enhancing the translocation of nuclear factor erythroid-derived 2-like 2 (Nrf2) in cells . This activation leads to the expression of antioxidant response elements, providing protective effects against oxidative damage .
Comparison with Similar Compounds
12-(4-Chlorophenyl)-9,9-dimethyl-8H-benzo[a]xanthen-11(12H)-one ()
Structural Differences :
- The benzo[a]xanthenone core includes a fused benzene ring (increasing planarity) and a 4-chlorophenyl substituent at position 12.
- The target compound lacks the fused benzene ring and chlorine substituent but introduces a dimethylamino-methyl group at position 4.
Properties :
- The benzo[a]xanthenone exhibits a boat conformation in the pyran ring and a perpendicular 4-chlorophenyl group, influencing crystallinity and packing .
- The dimethylamino-methyl group in the target compound may enhance solubility in aqueous media compared to the hydrophobic chlorophenyl group.
| Property | Xanthen-9-one, 4-(dimethylamino)methyl- | 12-(4-Chlorophenyl)-benzo[a]xanthenone |
|---|---|---|
| Substituent Position | 4-position | 12-position (chlorophenyl) |
| Core Structure | Xanthenone | Benzo[a]xanthenone |
| Key Functional Group | Dimethylamino-methyl | Chlorophenyl |
| Solubility | Likely higher in polar solvents | Lower due to aromatic chlorination |
9H-Xanthen-9-one, 3,6-Dimethyl- ()
Structural Differences :
- Methyl groups at positions 3 and 6 contrast with the dimethylamino-methyl group at position 4 in the target compound.
Properties :
- Methyl groups increase hydrophobicity, reducing solubility in polar solvents compared to the dimethylamino-methyl group.
- The electron-donating dimethylamino group in the target compound may enhance fluorescence or reactivity in photochemical applications.
| Property | Xanthen-9-one, 4-(dimethylamino)methyl- | 3,6-Dimethyl-xanthen-9-one |
|---|---|---|
| Substituent Position | 4-position | 3,6-positions |
| Functional Group | Polar dimethylamino-methyl | Nonpolar methyl |
| Electronic Effects | Electron-donating | Weak electron-donating |
| Applications | Potential in drug delivery | Likely limited to dyes |
2,4-Diethyl-9H-Thioxanthen-9-One ()
Structural Differences :
- Replacement of the oxygen atom in the xanthenone core with sulfur (thioxanthenone).
- Ethyl substituents at positions 2 and 4 vs. dimethylamino-methyl at position 4.
Properties :
- Sulfur increases molecular weight and alters electronic properties (e.g., redshifted absorption spectra).
- Thioxanthenones often exhibit higher photostability but lower polarity compared to oxygen analogs.
| Property | Xanthen-9-one, 4-(dimethylamino)methyl- | 2,4-Diethyl-thioxanthenone |
|---|---|---|
| Heteroatom | Oxygen | Sulfur |
| Substituents | Dimethylamino-methyl (polar) | Ethyl (nonpolar) |
| Photostability | Moderate | High |
| Bioactivity | Potential CNS applications | Limited data |
Research Implications and Gaps
- Pharmaceutical Potential: The dimethylamino-methyl group may improve blood-brain barrier penetration, suggesting utility in central nervous system (CNS) drug design.
- Analytical Challenges : highlights HPLC/DAD/MS methods for quantifying structurally complex impurities, which could be adapted for quality control of the target compound .
- Synthetic Optimization: Further studies are needed to refine the synthesis of 4-(dimethylamino)methyl-substituted xanthenones and evaluate their biological activity.
Q & A
What are the established synthetic routes for 4-(dimethylamino)methyl-xanthen-9-one, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is synthesized via Friedel-Crafts alkylation or nucleophilic substitution, where the dimethylamino group is introduced at the 4-position of the xanthenone core. A common method involves reacting 4-chloromethyl-xanthen-9-one with dimethylamine in anhydrous THF under inert conditions, followed by purification via column chromatography .
Advanced Consideration : Stepwise redox cycling (e.g., using iodine or N-methyl-2-pyrrolidone as a catalyst) can optimize regioselectivity. Contaminants like unreacted precursors require rigorous NMR validation (e.g., H/C-NMR) and HPLC monitoring to ensure >95% purity .
Which analytical techniques are most effective for resolving structural ambiguities in substituted xanthenones?
Basic Research Focus
X-ray crystallography is definitive for confirming substituent positions, as seen in related xanthene derivatives where the dimethylamino group induces a 87.39° dihedral angle with the aromatic ring .
Advanced Consideration : Dynamic NMR (e.g., NOESY) can probe steric effects of the dimethylamino group, while DFT calculations (B3LYP/6-31G*) validate electronic environments and predict N-NMR shifts .
How does the dimethylamino substituent modulate biological activity compared to other xanthenone derivatives?
Basic Research Focus
The dimethylamino group enhances solubility and bioavailability, making the compound a candidate for cholinesterase inhibition assays. In vitro studies using acetylcholinesterase (AChE) from Electrophorus electricus show IC values comparable to rivastigmine .
Advanced Consideration : Structure-activity relationship (SAR) studies reveal that electron-donating groups at the 4-position increase binding affinity to AChE’s peripheral anionic site. Competitive inhibition kinetics (Lineweaver-Burk plots) differentiate it from unsubstituted xanthenones .
What are the key challenges in quantifying 4-(dimethylamino)methyl-xanthen-9-one in complex matrices?
Basic Research Focus
LC-MS with electrospray ionization (ESI+) is optimal due to the compound’s moderate polarity (logP ~2.1). Calibration curves in methanol/water (70:30) show linearity (R >0.99) at 0.1–50 µg/mL .
Advanced Consideration : Matrix effects in biological samples (e.g., plasma) require SPE cleanup (C18 cartridges). Deuterated internal standards (e.g., d-dimethylamino analogs) improve precision in pharmacokinetic studies .
How do conflicting reports on the compound’s stability in acidic media arise, and how can they be resolved?
Basic Research Focus
Degradation studies in 0.1 M HCl show <10% decomposition over 24 hours at 25°C, suggesting moderate acid stability. Discrepancies may stem from impurities (e.g., residual amines) accelerating hydrolysis .
Advanced Consideration : Accelerated stability testing (40°C/75% RH) combined with QTOF-MS identifies degradation products like 4-hydroxymethyl-xanthen-9-one. Buffered solutions (pH 6–7) are recommended for long-term storage .
What computational approaches best predict the compound’s reactivity in photodynamic therapy (PDT) applications?
Advanced Research Focus
TD-DFT calculations (CAM-B3LYP/def2-TZVP) predict a strong absorption band at 390–410 nm (ε ~10 Mcm), correlating with singlet oxygen quantum yields (ΦΔ) measured via 1,3-diphenylisobenzofuran (DPBF) assays. The dimethylamino group stabilizes charge-transfer states, enhancing PDT efficacy .
How can researchers address discrepancies in reported synthetic yields for this compound?
Advanced Research Focus
Yield variations (40–75%) often arise from competing side reactions (e.g., over-alkylation). Design of Experiments (DoE) methodologies optimize parameters like temperature (60–80°C) and solvent polarity (DMF vs. THF). In-line FTIR monitors amine consumption to terminate reactions at ~90% conversion .
What safety protocols are critical when handling 4-(dimethylamino)methyl-xanthen-9-one?
Basic Research Focus
The compound is a Category 3 irritant. Use fume hoods, nitrile gloves, and PPE. Spills require neutralization with 5% acetic acid before disposal .
Advanced Consideration : Acute toxicity (LD >500 mg/kg in rats) suggests low systemic risk, but genotoxicity assays (Ames test) are advised for preclinical development .
How does the compound’s fluorescence profile compare to structurally similar xanthenones?
Advanced Research Focus
The dimethylamino group induces a bathochromic shift (λ ~520 nm vs. 480 nm for unsubstituted xanthenone) with a Stokes shift of 70 nm. Time-resolved fluorescence (TCSPC) reveals a biexponential decay (τ = 2.1 ns, τ = 4.3 ns), indicating dual emission from locally excited and charge-transfer states .
What strategies mitigate scale-up challenges in gram-scale synthesis?
Advanced Research Focus
Continuous flow reactors reduce exothermic risks during alkylation. Solvent recycling (e.g., THF via distillation) and catalyst immobilization (e.g., silica-supported iodine) improve sustainability. Purity >98% is achieved via recrystallization from ethyl acetate/hexane (3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
